Bienvenue dans la boutique en ligne BenchChem!

Abbv-167

BCL-2 Prodrug Solubility

ABBV-167 is a phosphate prodrug that dramatically enhances venetoclax's solubility (>1000x), enabling high drug-load crystalline tablets and reduced pill burden. With near-complete conversion (<0.01% systemic prodrug) and an attenuated food effect, it ensures reproducible PK/PD studies and seamless substitution for venetoclax in BCL-2 inhibition models. Procure to overcome venetoclax's formulation and bioavailability limitations.

Molecular Formula C46H53ClN7O11PS
Molecular Weight 978.4 g/mol
CAS No. 1351456-78-4
Cat. No. B12424682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbbv-167
CAS1351456-78-4
Molecular FormulaC46H53ClN7O11PS
Molecular Weight978.4 g/mol
Structural Identifiers
SMILESCC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN(C8=NC=CC8=C7)COP(=O)(O)O)C
InChIInChI=1S/C46H53ClN7O11PS/c1-46(2)15-11-34(40(26-46)32-3-5-35(47)6-4-32)28-51-17-19-52(20-18-51)36-7-9-39(43(24-36)65-37-23-33-12-16-48-44(33)53(29-37)30-64-66(58,59)60)45(55)50-67(61,62)38-8-10-41(42(25-38)54(56)57)49-27-31-13-21-63-22-14-31/h3-10,12,16,23-25,29,31,49H,11,13-15,17-22,26-28,30H2,1-2H3,(H,50,55)(H2,58,59,60)
InChIKeyCLQLTQZFOGFNCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABBV-167 (CAS 1351456-78-4) – Phosphate Prodrug of Venetoclax with Quantified Solubility and Bioavailability Differentiation


ABBV-167 (CAS 1351456-78-4) is a phosphate prodrug of the BCL-2 inhibitor venetoclax, specifically designed to overcome the parent drug's negligible aqueous solubility and substantial food effect. The compound consists of a phosphonooxymethyl promoiety appended to the venetoclax scaffold, which confers dramatically enhanced water solubility [1]. In preclinical and clinical studies, ABBV-167 demonstrated extensive and rapid conversion to venetoclax upon oral administration, with systemic prodrug exposure comprising <0.01% of circulating venetoclax levels [2]. This prodrug strategy enables high drug-load tablet formulations and reduced pill burden for patients in high-dose indications [3].

Why ABBV-167 Cannot Be Replaced by Venetoclax or Alternative BCL-2 Inhibitors Without Quantified Trade-Offs


Venetoclax possesses negligible aqueous solubility (<0.0042 μg/mL at pH 7.4) [1] and exhibits a pronounced positive food effect (3–5-fold increase in exposure with a high-fat meal) [2], which mandates administration with food and introduces pharmacokinetic variability. Alternative BCL-2 inhibitors (e.g., navitoclax, S55746) have distinct selectivity profiles and toxicity liabilities unrelated to ABBV-167's prodrug design objectives. The phosphate prodrug moiety of ABBV-167 is specifically engineered to address venetoclax's formulation and bioavailability limitations [3]. Substituting ABBV-167 with venetoclax would revert to lower drug loading, higher pill burden, and greater food-dependent exposure variability. Substitution with other BCL-2 inhibitors would alter target engagement and safety profile in ways not quantified relative to ABBV-167. Therefore, ABBV-167's differentiation is grounded in direct, quantitative comparisons with the parent drug venetoclax, and no generic substitution can replicate this specific profile without validated data.

ABBV-167 Quantitative Differentiation Evidence: Solubility, Exposure, Food Effect, and Conversion


Aqueous Solubility Enhancement: >1,000-Fold Increase Over Venetoclax at Physiological pH

ABBV-167 demonstrates an aqueous solubility exceeding 3.5 mg/mL at pH 7.4, which represents a greater than 1,000-fold increase relative to venetoclax, whose aqueous solubility is <0.0042 μg/mL under identical conditions [1][2]. This solubility enhancement is attributed to the phosphate promoiety, which enables high drug-load crystalline tablet formulations [3].

BCL-2 Prodrug Solubility

Pharmacokinetic Exposure Advantage: 2.1-Fold Higher Cmax and 1.9-Fold Higher AUC∞ vs. Venetoclax Tablets (Fasted State)

In a four-way crossover clinical study in 12 healthy adult female subjects, ABBV-167 tablets administered under fasting conditions yielded venetoclax Cmax and AUC∞ values that were 2.1-fold and 1.9-fold higher, respectively, than those achieved with an equivalent dose of venetoclax tablets [1][2]. ABBV-167 solution provided Cmax and AUC∞ values that were 1.6-fold and 1.8-fold higher than ABBV-167 tablets [3].

Pharmacokinetics BCL-2 Bioavailability

Reduced Food Effect: 1.7–2.1-Fold Increase with High-Fat Meal vs. 3–5-Fold for Venetoclax

Venetoclax exhibits a pronounced positive food effect, with a 3–5-fold increase in exposure depending on meal fat content [1]. In contrast, administration of ABBV-167 tablets with a high-fat meal increased venetoclax Cmax by 1.7-fold and AUC∞ by 2.1-fold relative to the fasted state [2]. This represents a substantially attenuated food effect, reducing the magnitude of exposure variability associated with dietary intake [3].

Food Effect Pharmacokinetics Prodrug

Complete Conversion to Parent Drug: Systemic Prodrug Exposure <0.01% of Venetoclax

Following oral administration in healthy volunteers, systemic exposure of intact ABBV-167 was <0.01% of the plasma venetoclax exposure, indicating essentially complete and rapid conversion of the prodrug to the active parent compound [1][2]. The mean terminal half-life of ABBV-167 was approximately 2 hours, consistent with rapid clearance of the prodrug moiety [3].

Prodrug Conversion Pharmacokinetics BCL-2

Crystal Structure Validation: ABBV-167 Bound to BCL-2 Confirms Intact Binding Capability

The crystal structure of BCL-2 in complex with ABBV-167 has been deposited in the Protein Data Bank (PDB ID: 7LHB) at 2.1 Å resolution [1]. This structure confirms that the phosphate prodrug moiety does not disrupt the critical binding interactions within the BH3-binding groove of BCL-2, supporting the rationale that ABBV-167 can serve as a viable prodrug while maintaining the same target engagement profile as venetoclax [2]. While venetoclax co-crystal structures exist, the 7LHB entry provides the only publicly available structural validation of the prodrug form bound to the target [3].

Structural Biology BCL-2 Prodrug

High Drug-Load Crystalline Tablet Enabled by Phosphate Prodrug Strategy

The dramatically enhanced aqueous solubility of ABBV-167 allowed for high drug loading within a crystalline tablet formulation, contrasting with venetoclax which requires an amorphous solid dispersion (ASD) formulation with limited drug loading by weight [1]. In a Phase I clinical study, ABBV-167 crystalline tablets conferred venetoclax exposure commensurate with the equivalent dose administered as an ASD [2]. While exact drug loading percentages are not publicly disclosed, the ability to use a crystalline tablet rather than ASD technology reduces formulation complexity and manufacturing burden [3].

Formulation Prodrug Drug Loading

ABBV-167 Application Scenarios Supported by Quantitative Differentiation Evidence


High-Dose BCL-2 Inhibition Studies Requiring Reduced Pill Burden

ABBV-167 is specifically suited for preclinical and clinical investigations where high doses of venetoclax are required (e.g., acute myeloid leukemia, high-dose CLL regimens) and where the pill burden associated with venetoclax amorphous solid dispersion tablets presents a practical or compliance limitation. The >1,000-fold solubility enhancement and high drug-load crystalline tablet formulation [1] directly address this need, enabling reduced pill counts while maintaining equivalent venetoclax exposure [2]. Researchers selecting ABBV-167 for such studies can anticipate improved dosing convenience without sacrificing target engagement.

Pharmacokinetic Studies Aiming to Minimize Food Effect Variability

ABBV-167's attenuated food effect (1.7–2.1-fold increase vs. 3–5-fold for venetoclax) [1] makes it a preferred tool compound for pharmacokinetic and pharmacodynamic studies where dietary-induced exposure variability could confound results. This property is particularly valuable in experimental protocols that require consistent drug exposure across different feeding states or in animal models where strict fasting is challenging to implement. The reduced food effect translates to more reproducible venetoclax plasma levels and simplified study design [2].

BCL-2 Target Engagement Assays Utilizing Validated Prodrug-to-Parent Conversion

ABBV-167 is ideally suited for in vivo target engagement and efficacy studies in BCL-2-dependent tumor models where researchers require a validated prodrug that delivers venetoclax with near-complete conversion efficiency. The <0.01% systemic prodrug exposure [1] and crystal structure confirmation of intact BCL-2 binding [2] ensure that observed pharmacodynamic effects are attributable solely to venetoclax, eliminating confounding variables associated with residual prodrug. This clean conversion profile supports ABBV-167 as a direct and transparent substitute for venetoclax in established BCL-2 inhibition models [3].

Formulation Development Studies for Beyond Rule of Five (bRo5) Prodrugs

ABBV-167 serves as a well-characterized case study for pharmaceutical development scientists investigating beyond rule of five (bRo5) phosphate prodrugs. The published CMC evaluation of ABBV-167 [1] provides a comprehensive reference for understanding the solid-state chemistry, stability challenges, and manufacturing considerations associated with highly soluble, high molecular weight prodrugs. Procurement of ABBV-167 enables head-to-head benchmarking against novel bRo5 prodrug candidates, leveraging the established solubility, conversion, and formulation datasets as a comparative baseline [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abbv-167

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.